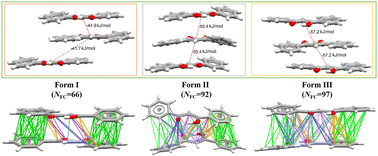Insight into polymorphism in weakly polar systems using favorable connection motifs†
CrystEngComm Pub Date: 2023-11-24 DOI: 10.1039/D3CE00856H
Abstract
We explore the polymorphism of a weakly polar molecule, dibenzoylmethane, in which the intramolecular hydrogen-bonded enol “chelated” form is favoured. A simple geometric method on the basis of interatomic distance to visualize and count favourable connections between non-hydrogen atoms was constructed to judge the strength of intermolecular interactions in polymorphs of this kind of weakly polar molecule. The number of total favourable connections mirrored with resonance-assisted hydrogen bonds (RAHB) and aromatic interactions in DBM polymorphs increases from forms I to III, in agreement with the order of their equivalent interaction energies, proving that it is feasible for this geometric approach to be used in this weakly polar system.


Recommended Literature
- [1] Back cover
- [2] Mechanical behaviour and formation process of silkworm silk gut
- [3] Disentangling physics and chemistry in AGB outflows: revealing degeneracies when adding complexity†
- [4] Experimental and computational study of the exchange interaction between the V(iii) centers in the vanadium-cyclal dimer†
- [5] CO2 formation mechanism in Fischer–Tropsch synthesis over iron-based catalysts: a combined experimental and theoretical study†
- [6] Crystallographic dependence of internal bias in domain engineered Mn-doped relaxor-PbTiO3 single crystals
- [7] The diene-transmissive hetero-Diels–Alder reaction of 2-vinyl α,β-unsaturated aldimines: stereoselective synthesis of hexahydroquinazolin-2-ones†
- [8] Synthesis of di-, tri- and penta-nuclear titanium(iv) species from reactions of titanium(iv) alkoxides with 2,2′-biphenol (H2L1) and 1,1′-binaphthol (H2L2); crystal structures of [Ti3(μ2-OPri)2(OPri)8L1], [Ti3(OPri)6L13], [Ti5(μ3-O)2(μ2-OR)2(OR)6L14] (R = OPri, OBun) and [Ti2(OPri)4L22]
- [9] Morphology-controlled synthesis of silica materials templated by self-assembled short amphiphilic peptides†
- [10] Tortuosity and mass transfer limitations in industrial hydrotreating catalysts: effect of particle shape and size distribution†

Journal Name:CrystEngComm
Research Products
-
CAS no.: 151055-86-6









